molecular formula C17H30N2O2 B5749945 1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one

1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one

Cat. No.: B5749945
M. Wt: 294.4 g/mol
InChI Key: XUEKNUSKNUWONL-UHFFFAOYSA-N
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Description

1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the diazabicyclo family, known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one involves its interaction with specific molecular targets. The compound acts as a nucleophilic catalyst, facilitating the formation of carbon-carbon bonds in organic reactions. It may also interact with biological macromolecules, altering their function and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile catalyst and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

1-(7-butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-5-7-14(20)18-10-16(3)9-17(4,11-18)13-19(12-16)15(21)8-6-2/h5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEKNUSKNUWONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC2(CC(C1)(CN(C2)C(=O)CCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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